molecular formula C21H22O5 B12062862 1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one CAS No. 39777-58-7

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B12062862
CAS No.: 39777-58-7
M. Wt: 354.4 g/mol
InChI Key: VXKNQOUEXUHOLI-KQQUZDAGSA-N
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Description

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C21H22O5. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields . This compound is characterized by the presence of two 3,5-dimethoxyphenyl groups attached to a penta-1,4-dien-3-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction typically involves the use of 3,5-dimethoxybenzaldehyde and acetone under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation reaction is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one is unique due to the presence of two 3,5-dimethoxyphenyl groups, which impart distinct chemical and biological properties. These methoxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

39777-58-7

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(1E,4E)-1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C21H22O5/c1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4/h5-14H,1-4H3/b7-5+,8-6+

InChI Key

VXKNQOUEXUHOLI-KQQUZDAGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

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